![molecular formula C20H25NO2S B5529231 4-benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine](/img/structure/B5529231.png)

4-benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

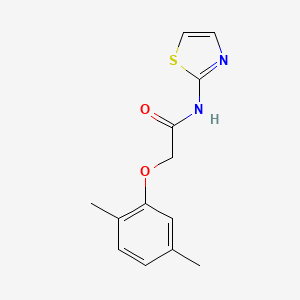

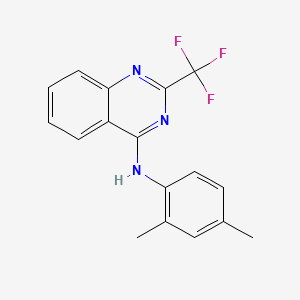

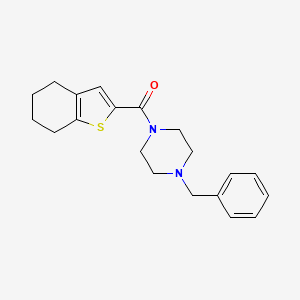

4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine is a chemical compound with the molecular formula C20H25NO2S . It has an average mass of 343.483 Da and a monoisotopic mass of 343.160614 Da .

Molecular Structure Analysis

The molecular structure of 4-benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine consists of a piperidine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 1-position with a benzyl group and at the 4-position with a (3,4-dimethylphenyl)sulfonyl group .Applications De Recherche Scientifique

Breast Tumor Imaging

Background: 4-B-IBSP exhibits high-binding affinity to sigma (σ) receptors. In preclinical studies, it has been evaluated as a breast tumor imaging tracer.

Methodology and Findings:

- Radioiodination of 4-B-IBSP was achieved using a palladium-catalyzed stannylation approach followed by oxidative iododestannylation with Iodo-Gen .

Piperidine Derivatives in General

Background: Piperidine derivatives, including 4-B-IBSP, have attracted attention due to their diverse pharmacological properties.

Recent Advances:

- These derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Other Potential Applications

While the following applications require further investigation, 4-B-IBSP may also be relevant in:

Molecular Imaging Beyond Breast Tumors:

Sadeghzadeh, M., Alirezapour, B., Charkhlooie, G. A., Baghery, M. K., & Khorouti, A. (2017). Radioiodination and preclinical evaluation of 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine as a breast tumor imaging tracer in mouse. Annals of Nuclear Medicine, 31(4), 335–346. Link Current review on piperidine derivatives: IJMS, 24(3), 2937. Link

Orientations Futures

Future research could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and safety profile of 4-benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine. Additionally, given the importance of piperidine derivatives in the pharmaceutical industry , further exploration of the potential pharmacological applications of this compound could be beneficial.

Mécanisme D'action

Target of Action

The primary target of 4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine is the sigma (σ) receptor . Sigma receptors are a set of proteins located in the endoplasmic reticulum. They are involved in a variety of biological processes, including the modulation of neurotransmission and the regulation of cell proliferation .

Mode of Action

4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine acts as a monoamine releasing agent . It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . This interaction with its targets leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can result in changes in neuronal signaling .

Biochemical Pathways

Its role as a monoamine releasing agent suggests that it may influence the pathways involving dopamine, norepinephrine, and serotonin . These neurotransmitters are involved in a variety of physiological processes, including mood regulation, reward, and cognition .

Pharmacokinetics

It has been shown to have acceptable in vitro and in vivo stabilities in the blood pool . Its biodistribution studies in normal Swiss albino mice revealed fast clearance of 4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine from blood and the other normal organs .

Result of Action

The molecular and cellular effects of 4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine’s action are likely to be diverse, given its role in modulating the levels of multiple neurotransmitters . .

Action Environment

The action, efficacy, and stability of 4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and genetic factors that may affect the expression or function of sigma receptors . .

Propriétés

IUPAC Name |

4-benzyl-1-(3,4-dimethylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S/c1-16-8-9-20(14-17(16)2)24(22,23)21-12-10-19(11-13-21)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCAAZBJFXSTRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1-(3,4-dimethylbenzenesulfonyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5529158.png)

![5-[(2,5-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5529171.png)

![4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-1-phenyl-2-piperazinone](/img/structure/B5529177.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5529185.png)

![6-ethyl-4-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5529187.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylpropanoate](/img/structure/B5529192.png)

![N-{4-[(cyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5529203.png)

![2,2-diphenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5529212.png)

![N,N-dimethyl-3-[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]propan-1-amine](/img/structure/B5529226.png)

![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5529255.png)

![N-butyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5529267.png)